molecular formula C10H10O4 B1340465 Dimethyl terephthalate-2,3,5,6-d4 CAS No. 74079-01-9

Dimethyl terephthalate-2,3,5,6-d4

Cat. No. B1340465
CAS RN: 74079-01-9
M. Wt: 198.21 g/mol
InChI Key: WOZVHXUHUFLZGK-LNFUJOGGSA-N
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Description

Dimethyl terephthalate-2,3,5,6-d4 is an organic compound and a derivative of dimethyl terephthalate (DMT) with the formula C10H6D4O4 . It is a diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with methyl carboxylate (-COOCH3) groups . The molecular formula is C10H6D4O4 .


Chemical Reactions Analysis

This compound can be used to synthesize silicone aromatic polyesters by the transesterification reaction with α,ω- bis (hydroxyalkyl)-terminated poly (dimethylsiloxane) in toluene .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.21 . It is insoluble in water, chloroform, ether, and acetic acid, but soluble in hot ethanol, ether, and alkalis .

Scientific Research Applications

Environmental Biodegradation and Toxicity Reduction

Dimethyl terephthalate (DMT) is extensively used in polyester and plastic production, raising concerns about its environmental impact due to widespread use. Research indicates that microorganisms, particularly strains of Sphingobium sp., can biotransform DMT into less toxic forms, such as mono-methyl terephthalate (MMT). This transformation reduces the compound's toxicity, with studies demonstrating that while DMT can induce severe oxidative stress and toxicity in organisms like C. elegans, MMT does not exhibit such harmful effects. This biotransformation process, catalyzed by the enzyme esterase DmtH, not only lessens DMT's toxicity but also suggests a pathway for reducing the environmental impact of plastic additives (Cheng et al., 2020).

Material Science and Polymer Research

DMT also serves as a crucial monomer in the synthesis of polyethylene terephthalate (PET), a widely used polymer. The crystallization behavior of PET can be influenced by various additives and conditions, as demonstrated in studies exploring the interaction between organic salts and DMT. These interactions help understand the polymerization process and the physical properties of PET. Research into the transesterification of DMT with ethylene glycol, under the influence of catalysts, sheds light on the kinetics of PET formation, providing insights into optimizing manufacturing processes for better polymer properties (Legras et al., 1986).

Genotoxicity and Health Impact Studies

The potential health impacts of DMT, especially its genotoxicity, have been a subject of scientific investigation. In vitro studies have aimed to assess the mutagenic potential of DMT, employing various assays to determine its effects on DNA and cell integrity. Results from these studies indicate that DMT does not exhibit genotoxic properties, suggesting that its use in material production might pose minimal risks at the genetic level. However, contrasting findings on in vivo clastogenic effects call for a deeper understanding of its biological interactions (Monarca et al., 1991).

Advanced Analytical Techniques

Micro-Raman Spectroscopy has been employed to characterize DMT, particularly its anisotropic crystalline forms. This analytical approach offers a novel way to assess the purity and structural properties of DMT, which is vital for its application in high-quality polyester production. Such studies underscore the importance of advanced analytical tools in ensuring the quality of industrial monomers and their subsequent polymers (Rodrígueza et al., 2001).

Hydrolysis and Chemical Transformation

The hydrolysis of DMT to produce terephthalic acid (TPA) has been explored as a means to derive valuable products from this monomer. Research into the kinetics and mechanisms of this process provides insights into efficient conversion techniques, potentially enabling the development of sustainable methods for recycling PET plastics or creating valuable intermediates for other chemical productions (Sim & Han, 2006).

Safety and Hazards

Dimethyl terephthalate-2,3,5,6-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZVHXUHUFLZGK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482015
Record name Dimethyl terephthalate-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74079-01-9
Record name Dimethyl terephthalate-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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